ETHYL 2-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE
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Overview
Description
ETHYL 2-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE is a complex organic compound that features a thiazole ring, a morpholine sulfonyl group, and a trifluoromethyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiazole ring through a cyclization reaction.
- Introduction of the morpholine sulfonyl group via sulfonation.
- Coupling of the trifluoromethyl phenyl group using a suitable reagent such as a Grignard reagent or a Suzuki coupling reaction.
- Esterification to introduce the ethyl acetate moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the phenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.
Materials Science: In the development of new materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE
- ETHYL 2-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]PROPIONATE
- ETHYL 2-[(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-2-{[3-(TRIFLUOROMETHYL)PHENYL]IMINO}-2,3-DIHYDRO-1,3-THIAZOL-3-YL]BUTYRATE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications.
Properties
Molecular Formula |
C24H24F3N3O5S2 |
---|---|
Molecular Weight |
555.6g/mol |
IUPAC Name |
ethyl 2-[4-(4-morpholin-4-ylsulfonylphenyl)-2-[3-(trifluoromethyl)phenyl]imino-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C24H24F3N3O5S2/c1-2-35-22(31)15-30-21(16-36-23(30)28-19-5-3-4-18(14-19)24(25,26)27)17-6-8-20(9-7-17)37(32,33)29-10-12-34-13-11-29/h3-9,14,16H,2,10-13,15H2,1H3 |
InChI Key |
BXYLNIVNZPWEDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=CSC1=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Canonical SMILES |
CCOC(=O)CN1C(=CSC1=NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
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